Tyrosinase-IN-13

Tyrosinase inhibition Structure-activity relationship Enzyme kinetics

Standard competitive inhibitors (e.g., kojic acid) fail to replicate uncompetitive binding modes critical for advanced melanogenesis and cancer research. Tyrosinase-IN-13 (compound 3c) solves this with defined kinetics. - **Mechanism**: Non-competitive tyrosinase inhibitor, IC50 68.0 μM, Ki 36.3 μM. - **Cytotoxicity**: Active against HepG2, HT-29, B16F10 cell lines. - **SAR Benchmark**: Most potent analog in a 15-compound series. Ideal for studies linking melanogenesis, inflammation, and oncology. Supplied as a characterized chemical probe for immediate use in kinetic assays and cell-based models.

Molecular Formula C23H18ClFN4OS
Molecular Weight 452.9 g/mol
Cat. No. B12383956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-13
Molecular FormulaC23H18ClFN4OS
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C23H18ClFN4OS/c1-14(16-10-11-19(20(25)12-16)15-6-3-2-4-7-15)21-28-29-23(31-21)27-22(30)26-18-9-5-8-17(24)13-18/h2-14H,1H3,(H2,26,27,29,30)
InChIKeyZMQCFEJQRFVMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrosinase-IN-13: Uncompetitive Tyrosinase Inhibitor


Tyrosinase-IN-13 (compound 3c) is a synthetic derivative of Flurbiprofen, classified as a potent, uncompetitive inhibitor of the melanogenic enzyme tyrosinase [1]. It exhibits an IC50 of 68.0 μM and a Ki of 36.3 μM against mushroom tyrosinase in vitro [1]. Beyond its primary target engagement, the compound demonstrates notable cytotoxic activity against hepatocellular carcinoma (HepG2), colorectal carcinoma (HT-29), and melanoma (B16F10) cell lines [1].

Tyrosinase inhibition study fit
Uncompetitive mechanism context
Cell-model endpoint review

Irreplaceability of Tyrosinase-IN-13


Generic substitution of tyrosinase inhibitors is scientifically invalid due to profound differences in inhibitory mechanism (e.g., competitive vs. uncompetitive), enzyme binding affinity, and off-target cellular effects. Tyrosinase-IN-13 is distinguished by its uncompetitive inhibition mechanism, meaning it binds exclusively to the enzyme-substrate complex, a property not shared by most standard agents [1]. Furthermore, its inherent cytotoxicity against cancer cell lines renders it wholly unsuitable for cosmetic or dermatological applications where cell viability must be preserved, while positioning it as a unique chemical probe for oncology research [1]. These fundamental differences necessitate precise compound selection based on validated, quantitative performance data.

Mechanism mismatch
Uncompetitive binding may shift relative to common competitive inhibitors
Activity profile mismatch
Dual cytotoxicity may not replicate with flurbiprofen analogs or standard inhibitors

Tyrosinase-IN-13: Evidence-Based Differentiation


Uncompetitive Inhibition Mechanism

In a systematic evaluation of 15 novel flurbiprofen thiadiazole urea derivatives, compound 3c (Tyrosinase-IN-13) was identified as the most potent tyrosinase inhibitor in the series [1]. The study directly compared the IC50 values of all synthesized compounds against mushroom tyrosinase under identical experimental conditions [1].

Uncompetitive Inhibition
Class-level
Ki = 36.3 µM (uncompetitive)
Kojic acid: competitive/mixed
Supports uncompetitive pathway studies
Mushroom tyrosinase kinetic assay
Tyrosinase inhibition Structure-activity relationship Enzyme kinetics

Most Potent Flurbiprofen Derivative

Kinetic analysis revealed that Tyrosinase-IN-13 (compound 3c) is an uncompetitive inhibitor of tyrosinase, with a Ki value of 36.3 μM [1]. This mechanism contrasts sharply with the competitive inhibition exhibited by the standard tyrosinase inhibitor Kojic Acid, which competes with the substrate at the enzyme's active site .

Series Potency Rank
Head-to-head
IC50 = 68.0 µM
Ranked 1 of 15 flurbiprofen derivatives
Top rank within tested scaffold
Mushroom tyrosinase assay
Enzyme kinetics Inhibition mechanism Tyrosinase

Dual Tyrosinase Inhibition and Cytotoxicity

Tyrosinase-IN-13 is reported to be cytotoxic against hepatocellular carcinoma (HepG2), colorectal cancer (HT-29), and melanoma (B16F10) cell lines [1]. This multi-cell line cytotoxic profile is a defining characteristic that differentiates it from many tyrosinase inhibitors used in cosmetic or dermatological research, which are designed to be non-cytotoxic.

Dual Activity Profile
Class-level
Cytotoxic vs. HepG2, HT-29, B16F10
Kojic acid: no reported cytotoxicity
Supports dual-endpoint review
Cell viability assays
Cytotoxicity Cancer research HepG2 HT-29 B16F10

Tyrosinase-IN-13: Key Applications


Studying Uncompetitive Inhibition Mechanisms

Tyrosinase-IN-13 is the optimal choice for researchers investigating the kinetic and structural basis of uncompetitive tyrosinase inhibition, as validated by its confirmed uncompetitive mechanism and calculated Ki value of 36.3 μM [1]. Its use is recommended in enzyme kinetics assays where the goal is to study the inhibitor's binding to the enzyme-substrate complex, in contrast to the competitive inhibition mechanisms of standard agents like Kojic Acid.

SAR Studies of Flurbiprofen Derivatives

Given its documented cytotoxic activity against B16F10 melanoma, HepG2, and HT-29 cells [1], Tyrosinase-IN-13 is ideally suited for oncology-focused research programs exploring the relationship between melanogenesis and tumor cell proliferation. It serves as a chemical probe to dissect pathways where tyrosinase inhibition may directly or indirectly influence cancer cell survival.

Dual-Activity Compounds in Cancer Biology

As the most potent tyrosinase inhibitor identified within a series of 15 flurbiprofen thiadiazole urea derivatives [1], Tyrosinase-IN-13 (compound 3c) is the essential reference compound for any SAR campaign aiming to optimize this chemical scaffold. Its procurement is critical for establishing a baseline of activity and guiding further chemical modifications.

Application
Selection Property
Validation Focus
Uncompetitive inhibition pathway studies
Non-competitive binding mechanism
Kinetic assay profiling
Flurbiprofen scaffold SAR
Series potency ranking
Tyrosinase inhibition benchmark
Cancer cell-model endpoint studies
Dual tyrosinase/cytotoxicity profile
Cell viability and melanogenesis endpoints
Comparative inhibitor screening
Potency and mechanism context
Cross-inhibitor endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrosinase-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.